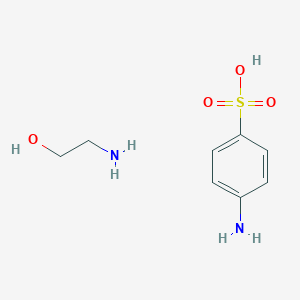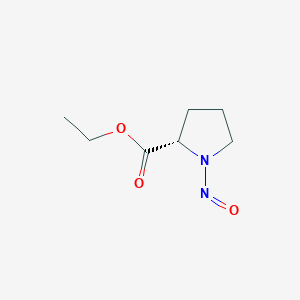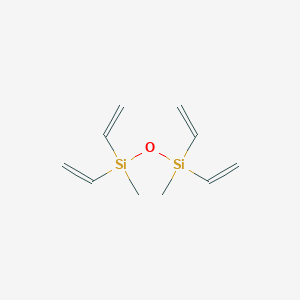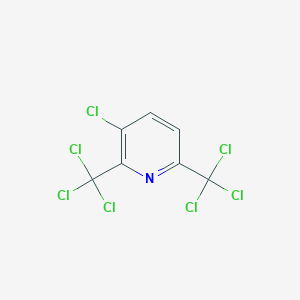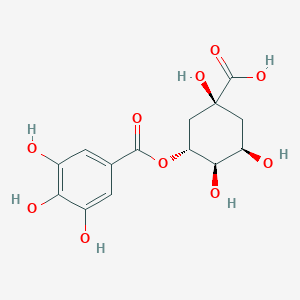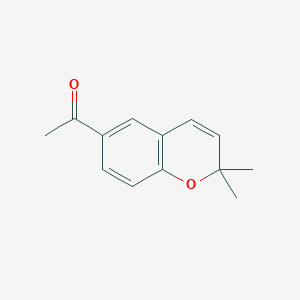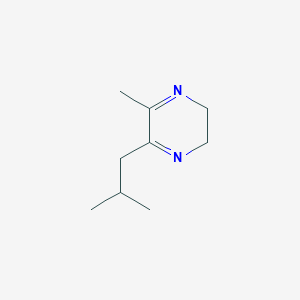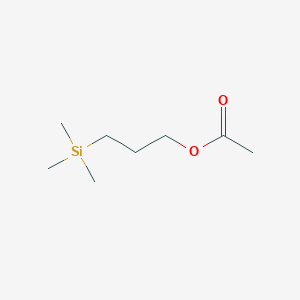
1-Propanol, 3-(trimethylsilyl)-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-(trimethylsilyl)-, acetate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ether, benzene, and chloroform. This compound is commonly used as a reagent in organic synthesis and as a solvent in chromatography.
Mechanism Of Action
The mechanism of action of 1-Propanol, 3-(trimethylsilyl)-, acetate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in other molecules.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Propanol, 3-(trimethylsilyl)-, acetate. However, it is not known to have any significant toxic effects on living organisms.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Propanol, 3-(trimethylsilyl)-, acetate in lab experiments is its high solubility in organic solvents, which makes it useful as a solvent in chromatography. However, its use as a reagent in organic synthesis requires careful handling and may pose a risk of fire or explosion.
Future Directions
There are several potential future directions for research involving 1-Propanol, 3-(trimethylsilyl)-, acetate. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of research could involve the use of this compound as a protecting group for alcohols in organic synthesis. Additionally, further studies could be conducted to investigate the mechanism of action and potential applications of this compound in other fields, such as medicine or materials science.
Synthesis Methods
The synthesis of 1-Propanol, 3-(trimethylsilyl)-, acetate can be achieved through a variety of methods, including the reaction of 3-(trimethylsilyl)propan-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. Another method involves the reaction of 3-(trimethylsilyl)propan-1-ol with acetic acid and a dehydrating agent such as sulfuric acid.
Scientific Research Applications
1-Propanol, 3-(trimethylsilyl)-, acetate is commonly used in scientific research as a reagent in the synthesis of various organic compounds. It is also used as a solvent in chromatography and as a protecting group for alcohols in organic synthesis.
properties
CAS RN |
18388-41-5 |
|---|---|
Product Name |
1-Propanol, 3-(trimethylsilyl)-, acetate |
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-trimethylsilylpropyl acetate |
InChI |
InChI=1S/C8H18O2Si/c1-8(9)10-6-5-7-11(2,3)4/h5-7H2,1-4H3 |
InChI Key |
XVHIVCBIAKEVLK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC[Si](C)(C)C |
Canonical SMILES |
CC(=O)OCCC[Si](C)(C)C |
Other CAS RN |
18388-41-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



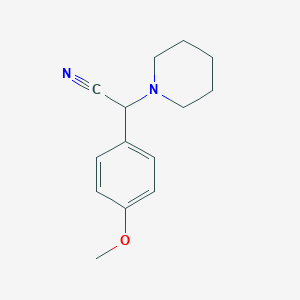
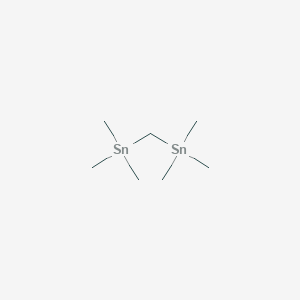
![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)
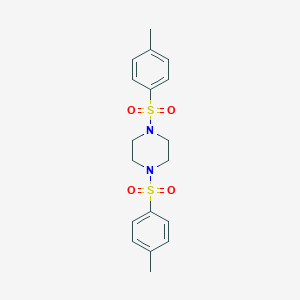
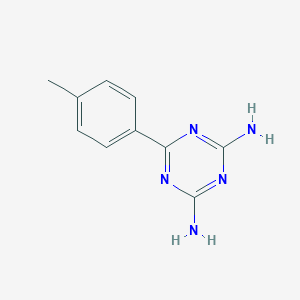
![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)
